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L-THREONINE (13C4)

Cat. No.: B1579996
M. Wt: 123.09
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope Probing in Biological Research

Stable isotope probing (SIP) is a powerful technique that has revolutionized the study of biological systems. researchgate.netresearchgate.net It involves the use of substrates labeled with stable, non-radioactive isotopes, such as Carbon-13 (¹³C), to trace metabolic pathways and identify the functions of microorganisms within complex environmental samples. researchgate.netitrcweb.orgenviro.wiki By introducing a labeled compound into a system, researchers can track its uptake and incorporation into various biomolecules like DNA, RNA, and proteins. researchgate.netitrcweb.org This allows for the direct linking of metabolic function to specific organisms in their natural environment, a feat not easily achieved with traditional methods. researchgate.netnau.edu The use of stable isotopes provides true dynamic information about metabolism, offering more than just a snapshot of metabolite concentrations. physoc.org This methodology has become a vital tool in diverse fields, including microbial ecology, drug discovery, and the study of protein metabolism. nih.govotsuka.co.jp

Overview of L-THREONINE as a Core Amino Acid in Biological Systems

L-Threonine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained from dietary sources. draxe.comontosight.ai It is a fundamental building block of proteins and plays a critical role in a multitude of physiological processes. clevelandclinic.org Key functions of L-Threonine include its involvement in protein synthesis, particularly for structural proteins like collagen and elastin (B1584352) which are vital for skin and connective tissues. draxe.comchemicalbook.com It also supports immune function through the production of antibodies, aids in fat metabolism in the liver, and is a precursor for other amino acids such as glycine (B1666218). clevelandclinic.orgchemicalbook.com Furthermore, L-Threonine is crucial for maintaining the integrity of the digestive tract by contributing to the synthesis of the protective mucus layer. draxe.comchemicalbook.com

Rationale for Utilizing L-THREONINE (13C4) in Advanced Research

The use of L-Threonine labeled with four Carbon-13 isotopes, denoted as L-Threonine (¹³C₄), provides a powerful tool for researchers. This stable isotope-labeled version of the amino acid allows for precise tracking of threonine's metabolic fate within a biological system. isotope.commedchemexpress.com When L-Threonine (¹³C₄) is introduced, the ¹³C atoms act as a "tag" that can be detected using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. isotope.comisotope.com This enables detailed studies in various research areas, including:

Metabolic Flux Analysis: To quantify the rates of metabolic pathways involving threonine. medchemexpress.commedchemexpress.com

Proteomics: To study protein synthesis, turnover, and dynamics. isotope.comisotope.com

Biomolecular NMR: To investigate the structure and dynamics of proteins and other macromolecules. isotope.comisotope.com

The ability to trace the carbon backbone of threonine provides invaluable insights into complex biological processes that would be difficult to obtain otherwise.

Historical Context and Evolution of Stable Isotope Techniques

The concept of isotopes—elements with the same number of protons but different numbers of neutrons—was first introduced by Frederick Soddy over a century ago. nih.gov The subsequent development of mass spectrometry by pioneers like J.J. Thomson and F.W. Aston allowed for the separation and quantification of these isotopes. nih.govnih.gov Initially, the focus was on the physical properties of isotopes. However, it was soon discovered that stable isotopes, particularly those of carbon (¹³C), nitrogen (¹⁵N), hydrogen (²H), and oxygen (¹⁸O), could be incorporated into organic molecules. nih.gov This breakthrough marked the beginning of the era of isotope tracing in biological research. nih.gov

While early research utilized these techniques, the advent of long-lived radioisotopes like ¹⁴C after World War II led to a temporary decline in the use of stable isotopes. nih.gov However, the inherent safety of stable isotopes (being non-radioactive) and their unique applicability to studying elements like nitrogen and oxygen ensured their continued relevance. physoc.orgnih.gov Continuous advancements in mass spectrometry, from isotope ratio mass spectrometry (IRMS) to gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), have driven the progress and widespread adoption of stable isotope techniques in a vast array of scientific disciplines. nih.gov

Properties

Molecular Weight

123.09

Purity

98%

Origin of Product

United States

Principles of L Threonine 13c4 Isotopic Labeling

Theoretical Basis of Carbon-13 Enrichment in L-THREONINE (13C4)

The use of L-Threonine (13C4) in research is predicated on the distinct physical properties of the ¹³C isotope compared to the naturally abundant ¹²C isotope. While chemically identical, the additional neutron in the ¹³C nucleus imparts a greater mass. This mass difference allows molecules containing ¹³C to be distinguished from their unlabeled counterparts using mass spectrometry (MS). oup.com The mass of a peptide or protein containing L-Threonine (13C4) will be shifted by +4 Daltons for each incorporated labeled threonine residue compared to the version with natural abundance carbon.

Furthermore, the ¹³C nucleus possesses a magnetic moment (spin), whereas the ¹²C nucleus does not. nih.gov This property makes L-Threonine (13C4) detectable by nuclear magnetic resonance (NMR) spectroscopy, a technique that provides detailed information about molecular structure, dynamics, and interactions. nih.govisotope.com The enrichment with ¹³C significantly enhances the sensitivity of NMR experiments, making it possible to study complex biological macromolecules. nih.gov

Biosynthetic Pathways for L-THREONINE (13C4) Incorporation in Research Models

In biological systems, L-Threonine is a fundamental building block for protein synthesis. When L-Threonine (13C4) is supplied to a research model, it is utilized by the cellular machinery in the same manner as its unlabeled form. Beyond its role in protein synthesis, L-Threonine also serves as a metabolic precursor for other molecules. A notable example is the threonine pathway, a major biosynthetic route for the production of the amino acid isoleucine in many microorganisms, which uses threonine and pyruvate (B1213749) as precursors. nih.govresearchgate.net Research studies have utilized L-Threonine (13C4) to trace the carbon backbone from threonine as it is incorporated into isoleucine, thereby confirming the activity of this pathway. nih.govresearchgate.net

Metabolic labeling is a powerful technique where living cells or organisms are cultured in a specially formulated medium containing isotopically labeled nutrients. oup.com One of the most prominent methods is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). ckgas.comsigmaaldrich.com In a typical SILAC experiment comparing two cell populations, one is grown in a "light" medium with standard amino acids, while the other is grown in a "heavy" medium where an amino acid like L-Threonine is replaced with L-Threonine (13C4). ckgas.com

The cells take up the labeled threonine and incorporate it into all newly synthesized proteins. oup.com The two cell populations can then be combined, and the proteins extracted and analyzed by mass spectrometry. The resulting mass spectra show peptide pairs, one "light" and one "heavy," allowing for the precise quantification of differences in protein abundance between the two samples. oup.comsigmaaldrich.com This approach is widely used in quantitative proteomics to study changes in protein expression in response to various stimuli. ckgas.com Deep labeling strategies, using custom media with multiple ¹³C-labeled components including L-Threonine (13C4), also allow for the comprehensive tracing of metabolic pathways and the identification of endogenously synthesized metabolites. nih.gov

Cell-free protein synthesis is an in vitro method that uses cellular extracts, typically from E. coli or wheat germ, to produce proteins without using living cells. oup.com This system provides researchers with direct control over the reaction components. L-Threonine (13C4) can be added to the mixture along with other desired labeled or unlabeled amino acids to generate proteins with specific, predefined labeling patterns. ckisotopes.comsigmaaldrich.com

This method is particularly advantageous for producing proteins that may be toxic to host cells or for creating uniformly or selectively labeled proteins for structural analysis by NMR spectroscopy. oup.comckisotopes.com The ability to incorporate L-Threonine (13C4) and other labeled amino acids with high efficiency makes cell-free synthesis a valuable tool for structural biology. ckisotopes.comcfsciences.com

Metabolic Labeling Strategies in Cellular and Organismal Systems

Isotopic Purity and Positional Specificity Considerations for L-THREONINE (13C4)

For the successful application of L-Threonine (13C4) in research, both its isotopic purity and positional specificity are of paramount importance.

Isotopic Purity: This refers to the percentage of molecules in which the carbon atoms are indeed the ¹³C isotope. High isotopic purity is essential for accurate quantification in mass spectrometry and for maximizing signal in NMR experiments. Commercial suppliers typically provide L-Threonine (13C4) with high isotopic enrichment.

Positional Specificity: The designation "(13C4)" signifies that all four carbon atoms within the L-Threonine molecule are ¹³C isotopes. medchemexpress.com This uniform labeling is critical as it ensures a predictable and consistent mass shift for every incorporated labeled threonine molecule, which is the basis for many quantitative proteomic and metabolomic analyses. oup.com

The table below summarizes typical specifications for commercially available L-Threonine (13C4).

Table 1: Representative Specifications for L-Threonine (13C4)

Property Specification Description Source(s)
Linear Formula ¹³CH₃¹³CH(OH)¹³CH(NH₂)¹³CO₂H Shows the position of the four ¹³C atoms.
Isotopic Purity (¹³C) 97-99 atom % The percentage of carbon atoms that are the ¹³C isotope. isotope.comchemie-brunschwig.chisotope.com
Isotopic Purity (¹⁵N) 97-99 atom % Often available as a dually-labeled compound with ¹⁵N. isotope.comsigmaaldrich.comeurisotop.com
Chemical Purity ≥95-98% The percentage of the material that is chemically L-Threonine. isotope.com

| Mass Shift | M+4 | The increase in molecular weight compared to the unlabeled compound. | |

The following table outlines the primary research applications that rely on these principles.

Table 2: Key Research Applications of L-Threonine (13C4)

Application Area Technique(s) Purpose Source(s)
Quantitative Proteomics Mass Spectrometry (MS) To quantify relative protein abundance between different cell states (e.g., SILAC). oup.comckgas.comsigmaaldrich.com
Metabolic Flux Analysis Mass Spectrometry (MS), NMR To trace the flow of carbon atoms through metabolic pathways. isotope.comnih.govotsuka.co.jp
Structural Biology Nuclear Magnetic Resonance (NMR) To determine the 3D structure and dynamics of proteins and other macromolecules. isotope.comsigmaaldrich.com

| Biosynthetic Pathway Elucidation | NMR, MS | To identify and map the steps involved in the synthesis of other metabolites from threonine. | nih.govresearchgate.net |

Methodological Framework for L Threonine 13c4 Research

Experimental Design for Isotopic Enrichment Studies Utilizing L-THREONINE (13C4)

Isotopic enrichment studies with L-THREONINE (13C4) are designed to follow the incorporation of the stable isotope into various metabolic pools. This allows for the qualitative and quantitative assessment of metabolic fluxes. The design of these experiments is crucial for obtaining meaningful and interpretable data.

In vitro models, such as cell cultures, are fundamental for detailed mechanistic studies of metabolic pathways. When using L-THREONINE (13C4) in these systems, the experimental design must be carefully considered to ensure robust and reproducible results.

A common approach involves culturing cells in a defined medium where the standard L-Threonine is replaced with L-THREONINE (13C4). nih.gov This allows for the tracing of the ¹³C label as it is incorporated into proteins and other metabolites. For example, in studies of cancer cell metabolism, various cell lines, including those from multiple myeloma, leukemia, and pancreatic cancer, have been successfully labeled using ¹³C-glucose and other labeled nutrients to understand altered metabolic pathways. f1000research.com

The choice of cell line is critical and depends on the research question. For instance, to study the role of threonine in mucin production, a cell line with high mucin secretion would be selected. physiology.org The culture medium is another key factor. Using a chemically defined medium ensures that the only source of threonine is the labeled compound provided, preventing dilution of the isotopic label. ckisotopes.com

Table 1: Common In Vitro Systems for L-THREONINE (13C4) Tracing

Cell TypeResearch FocusTypical Culture Conditions
Cancer Cell Lines (e.g., A549, H929, K562)Altered amino acid metabolism, protein synthesis rates. f1000research.comthermofisher.comRPMI 1640 or DMEM with dialyzed fetal bovine serum, supplemented with L-THREONINE (13C4). biorxiv.org
Primary Neurons and GliaNeurotransmitter synthesis, protein turnover in neural cells. thermofisher.comSpecialized neuron culture media with L-THREONINE (13C4) replacing standard threonine.
Human Mesenchymal Stem CellsDifferentiation, cellular metabolism. mdpi.comMesenchymal stem cell growth medium with isotopic tracers. mdpi.com

In vivo studies in model organisms, such as mice, provide a more systemic view of metabolism. yuntsg.com Labeling strategies in whole animals require careful planning to ensure efficient delivery of the tracer and to account for the complex interplay between different organs and tissues. yuntsg.com

One common method for administering L-THREONINE (13C4) is through intraperitoneal (IP) injection, which has been shown to achieve higher labeling efficiency compared to tail vein injection or oral gavage for other tracers like ¹³C-glucose. f1000research.com The duration of labeling is a critical parameter and needs to be optimized based on the metabolic pathway and organism being studied. f1000research.com For instance, to study protein turnover rates, organisms like C. elegans, Drosophila, Zebrafish, and mice have been fed isotopically-labeled amino acids. thermofisher.com

Dietary modifications can also be employed to maximize the incorporation of the label. For example, a carbohydrate-free diet can be used to reduce the endogenous production of certain metabolites, thereby enhancing the relative contribution of the labeled tracer. f1000research.com After the labeling period, various tissues and biofluids (e.g., blood, urine, liver, muscle) can be harvested for analysis. yuntsg.com

Understanding the dynamics of metabolic pathways requires analyzing samples at different time points. Time-course studies involve collecting samples at multiple intervals after the introduction of L-THREONINE (13C4). This approach provides insights into the rate of label incorporation and the kinetics of metabolic processes. thermofisher.comphysiology.org

Steady-state analysis, on the other hand, is performed after the isotopic enrichment in the metabolic pool of interest has reached a plateau. nih.govbiorxiv.org This indicates that the rate of influx of the labeled compound is balanced by its efflux and metabolism. Reaching a metabolic pseudo-steady state is often a prerequisite for metabolic flux analysis, and this is typically achieved when cells are in the exponential growth phase. researchgate.net While achieving high levels of steady-state labeling (e.g., >95%) is feasible in cell culture, it is more challenging in in vivo systems, where labeling efficiency may be lower. f1000research.com

The choice between a time-course study and a steady-state analysis depends on the specific research question. Time-course experiments are ideal for determining the rates of metabolic reactions, while steady-state analysis is often used to quantify the relative contributions of different pathways to a particular metabolic pool. nih.govnih.gov

In Vivo Labeling Strategies with L-THREONINE (13C4)

Sample Preparation and Isotope Recovery for Downstream Analysis

The accurate measurement of isotopic enrichment in metabolites and proteins is highly dependent on the methods used for sample preparation. The primary goals are to efficiently extract the molecules of interest while preventing sample degradation and isotopic alteration.

The extraction process must be optimized for the specific sample type (e.g., cell culture, tissue, biofluid) and the class of molecules being analyzed. For adherent cells, harvesting techniques include trypsinization or direct scraping into a solvent. mdpi.com Direct scraping into an organic solvent is often preferred as it can yield higher abundances of metabolites. mdpi.com

A common technique involves simultaneous extraction of metabolites and precipitation of proteins. mdpi.com This is often achieved using a cold organic solvent mixture, such as methanol/water or acetonitrile/water. This method not only allows for the rapid quenching of metabolic activity but also enables the normalization of metabolite levels to protein content. mdpi.com For tissue samples, homogenization in a suitable extraction buffer is typically the first step.

The choice of extraction solvent is critical and depends on the polarity of the target metabolites. For a broad range of metabolites, a two-phase extraction using a mixture of methanol, chloroform, and water is often employed to separate polar and nonpolar compounds.

Many metabolites, including amino acids, are not volatile and may exhibit poor chromatographic behavior. Derivatization is a chemical modification process used to improve the volatility, thermal stability, and chromatographic separation of these compounds, making them amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). creative-proteomics.com For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can enhance ionization efficiency and improve chromatographic retention. creative-proteomics.com

Several derivatization reagents are available for amino acids. Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), are widely used to convert amino and carboxyl groups into their trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. creative-proteomics.comwvu.edugcms.cz Alkylation and acylation are other common derivatization strategies. creative-proteomics.com For instance, propyl chloroformate in the presence of propanol (B110389) can be used for the derivatization of amino acids directly in aqueous samples. nih.gov

The choice of derivatization method depends on the analytical platform and the specific requirements of the study. It is crucial to optimize the reaction conditions, such as temperature and time, to ensure complete and reproducible derivatization. wvu.edu

Table 2: Common Derivatization Reagents for Amino Acid Analysis

Derivatization ReagentAbbreviationTarget Functional GroupsAnalytical Platform
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFAAmino, Carboxyl, HydroxylGC-MS. creative-proteomics.comwvu.edu
N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamideMTBSTFAAmino, Carboxyl, HydroxylGC-MS. creative-proteomics.com
Propyl chloroformateAminoGC-MS. nih.gov
o-PhthalaldehydeOPAPrimary AminesHPLC with fluorescence detection, LC-MS. creative-proteomics.com
Dansyl chloridePrimary and Secondary Amines, PhenolsLC-MS. creative-proteomics.com

Extraction of Labeled Metabolites and Proteins

Advanced Analytical Techniques for L-THREONINE (13C4) and its Metabolites

The study of L-Threonine, particularly its isotopically labeled form L-Threonine (13C4), and its subsequent metabolites, relies heavily on sophisticated analytical methodologies. These techniques enable researchers to trace the metabolic fate of this amino acid, quantify its presence in complex biological matrices, and understand its role in various physiological and pathological processes. Mass spectrometry (MS)-based approaches are central to this research, offering unparalleled sensitivity and specificity.

Mass Spectrometry (MS)-Based Approaches for L-THREONINE (13C4)

Mass spectrometry has become an indispensable tool in the field of metabolomics, providing the means for both qualitative and quantitative analysis of a wide array of molecules. For L-Threonine (13C4) research, various MS techniques are employed, each with specific strengths that cater to different aspects of the investigation.

Isotope-Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that provides a high degree of accuracy and precision for determining the absolute concentration of an analyte within a sample. ckisotopes.com This method involves the addition of a known amount of an isotopically labeled standard, in this case, L-Threonine (13C4), to the sample. This labeled compound serves as an internal standard. ckisotopes.com

Because the labeled standard is chemically identical to the endogenous (unlabeled) L-Threonine, it behaves similarly during sample preparation and analysis, correcting for any sample loss that may occur. acs.org The mass spectrometer can differentiate between the endogenous and the labeled L-Threonine due to their mass difference. By measuring the ratio of the signal intensity of the endogenous analyte to the labeled standard, the absolute concentration of the endogenous L-Threonine can be accurately calculated. ckisotopes.comacs.org This approach is considered a reference method for the quantification of amino acids. nist.gov

Table 1: Key Features of IDMS for L-THREONINE (13C4) Quantification

Feature Description
Principle Addition of a known amount of L-Threonine (13C4) as an internal standard to a sample.
Measurement The ratio of the mass spectrometric signal of the endogenous L-Threonine to the L-Threonine (13C4) standard is measured.
Advantage High accuracy and precision, corrects for sample loss during preparation and analysis. ckisotopes.comacs.org

| Application | Absolute quantification of L-Threonine in various biological matrices. nist.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for identifying and quantifying a wide range of metabolites in complex mixtures. nih.gov In the context of L-Threonine (13C4) research, LC-MS/MS is instrumental for metabolite profiling, which involves the comprehensive analysis of all measurable metabolites within a biological sample. nih.gov

The process begins with the separation of metabolites based on their physicochemical properties using liquid chromatography. The separated compounds are then introduced into the mass spectrometer, where they are ionized and fragmented. The resulting fragment ions create a unique "fingerprint" for each metabolite, allowing for their specific identification and quantification. tennessee.edu When using L-Threonine (13C4) as a tracer, this technique can track the incorporation of the 13C atoms into various downstream metabolites, providing insights into metabolic pathways and fluxes. nih.govdiva-portal.org

Table 2: LC-MS/MS Parameters for Amino Acid Analysis

Parameter Setting
Ionization Mode Positive Ion Mode nist.gov
Scan Type Dynamic Multiple Reaction Monitoring (dMRM) nist.gov
Source Gas Temperature 300 °C nist.gov

| Nebulizer Pressure | 45 psi nist.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for metabolic analysis, particularly for volatile and thermally stable compounds. nih.gov For the analysis of amino acids like L-Threonine, a derivatization step is typically required to increase their volatility. nih.gov

In carbon tracing studies using L-Threonine (13C4), GC-MS can be used to determine the fractional contributions of the labeled carbon atoms to other metabolites. nih.gov For instance, by infusing L-[1-13C]-Threonine, researchers can assess its contribution to the fluxes of metabolites like glycine (B1666218) and 2-ketobutyrate. nih.gov The high sensitivity of GC-MS allows for the detection of even small amounts of labeled compounds, making it a valuable tool for tracing metabolic pathways. acs.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique well-suited for the analysis of large biomolecules such as peptides and proteins. nih.govresearchgate.net In research involving L-Threonine (13C4), MALDI-TOF MS can be used to analyze proteins that have incorporated this labeled amino acid. oup.com

This is particularly useful in quantitative proteomics, where stable isotope-labeled proteins serve as internal standards. oup.com By digesting a protein with an enzyme like trypsin, the resulting peptides can be analyzed by MALDI-TOF MS. oup.com If the protein was produced in a system containing L-Threonine (13C4), the peptides containing this amino acid will show a characteristic mass shift, allowing for their identification and quantification. oup.comnih.gov

Selected Reaction Monitoring (SRM) is a highly selective and sensitive mass spectrometry technique used for targeted quantification of specific molecules. chemie-brunschwig.ch It is particularly advantageous for detecting and quantifying isotopic isotopomers, which are molecules that differ only in the position of their isotopic labels.

In the context of L-Threonine (13C4) research, SRM is used to monitor specific precursor-to-product ion transitions for both the unlabeled and the 13C-labeled threonine and its metabolites. thermofisher.com This allows for the precise quantification of the extent of 13C enrichment in different molecules, providing detailed information about metabolic fluxes. The high selectivity of SRM minimizes interference from other compounds in the sample matrix, ensuring accurate and reliable results. chemie-brunschwig.ch

Table 3: Example SRM Transitions for Threonine

Compound Precursor Ion (m/z) Product Ion (m/z)
L-Threonine 120.1 74.1
L-Threonine (13C4, 15N) 125.2 78.2

Data is illustrative and based on typical fragmentation patterns. thermofisher.com

MALDI-TOF Mass Spectrometry for Peptide and Protein Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for L-THREONINE (13C4) Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the structural elucidation and dynamic analysis of L-Threonine (13C4). The incorporation of 13C at all four carbon positions provides a powerful tool for detailed molecular investigation. portlandpress.com

Carbon-13 (¹³C) NMR spectroscopy on L-Threonine (13C4) allows for the unambiguous identification and assignment of each carbon atom within the molecule. As 13C is an NMR-active nucleus (spin-½), uniform labeling ([U-13C4]) ensures that each carbon position generates a distinct signal in the spectrum, whose chemical shift is characteristic of its local chemical environment. portlandpress.comnih.gov This specificity is crucial for tracing the metabolic fate of the individual carbon atoms when L-Threonine (13C4) is introduced into a biological system. nih.gov

The chemical shifts for the carbon atoms in L-Threonine have been precisely determined. For instance, in a 1D ¹³C NMR spectrum recorded in D₂O, the signals corresponding to the four carbons appear at distinct parts per million (ppm) values, allowing for clear differentiation. bmrb.iobmrb.io

The use of [U-13C4, 15N] L-threonine further enhances spectral analysis by introducing couplings between 13C and 15N nuclei, providing additional structural constraints. nih.gov

Heteronuclear NMR experiments are essential for correlating the chemical shifts of different nuclei, providing comprehensive structural and dynamic information. These multi-dimensional techniques are particularly powerful when applied to isotopically labeled molecules like L-Threonine (13C4, 15N). portlandpress.comnih.gov

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional experiment correlates the chemical shift of a proton (¹H) with that of a directly attached carbon (¹³C). wikipedia.org For L-Threonine (13C4), the HSQC spectrum displays a peak for each C-H bond, with coordinates corresponding to the chemical shifts of the respective proton and carbon. hmdb.ca This allows for the assignment of proton resonances based on their known carbon attachments and provides a detailed fingerprint of the molecule's covalent structure. hmdb.canih.gov The technique is highly sensitive and is fundamental in studying labeled amino acids and the biomolecules into which they are incorporated. wikipedia.org

¹H-¹⁵N HSQC: This is one of the most frequently recorded experiments in protein NMR. When a protein is labeled using L-Threonine (13C4, 15N), each threonine residue (along with other amino acids) provides a peak in the ¹H-¹⁵N HSQC spectrum corresponding to its backbone amide N-H group. biosupramol.de The position of this peak is exquisitely sensitive to the local chemical environment. Changes in peak position or intensity upon interaction with other molecules (e.g., ligands, other proteins, or nucleic acids) provide direct evidence of binding events and can map the interaction surface at a residue-specific level. researchgate.netresearchgate.net For example, the binding of L-threonine to the enzyme TsaC was monitored by observing the broadening and disappearance of specific amide peaks in the ¹H-¹⁵N HSQC spectrum, identifying residues Thr-27 and Ser-176 as key interaction sites. researchgate.net

The use of L-Threonine labeled with stable isotopes is a cornerstone of modern biomolecular NMR, enabling the study of the structure, dynamics, and interactions of large proteins and their complexes. nih.govisotope.com Threonine residues are often found at protein-protein and protein-nucleic acid interfaces, making them valuable probes. nih.govnih.gov

A key application is in methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) studies of very high molecular weight systems. While this often involves specific labeling of the threonine methyl group (¹³CH₃) in a deuterated background, the development of biosynthetic strategies starts with labeled precursors. nih.govresearchgate.net An economical method has been developed for producing L-[α-²H; β−²H;γ-¹³C]-Thr, which can then be incorporated into proteins. nih.gov Using this labeled threonine enabled the acquisition of high-quality ¹³C-¹H correlation spectra of the 670 kDa proteasome, a feat not possible with uniformly labeled threonine due to relaxation issues. nih.gov

Furthermore, L-Threonine (13C4) is used as a tracer in metabolic studies to follow biosynthetic pathways. In one study, researchers fed [¹³C₄]threonine to the archaeon Haloarcula hispanica to trace the incorporation of carbon atoms into isoleucine, confirming a split pathway for isoleucine biosynthesis where a significant portion originated from threonine. nih.govasm.org

Heteronuclear NMR Techniques (e.g., 1H-13C, 1H-15N) for Structural and Dynamic Insights

Computational Approaches for Data Analysis and Isotopic Flux Modeling

The data generated from NMR experiments with L-Threonine (13C4) are complex and require sophisticated computational tools for interpretation, particularly for calculating isotopic enrichment and modeling metabolic fluxes.

Following an experiment where L-Threonine (13C4) is used as a tracer, it is crucial to quantify the extent to which the ¹³C label has been incorporated into various metabolites. Several software packages are used to process NMR data to achieve this.

TopSpin: This is a standard software from Bruker used for acquiring and processing NMR spectra. It includes routines for automatic phasing and baseline correction. Integrals from selected signals in ¹³C-NMR spectra can be calculated to determine relative concentration changes and thus the level of isotopic enrichment. frontiersin.org

MetaboLabPy: An open-source software package designed for processing metabolomics NMR data. It provides a complete workflow for pre-processing spectra and includes functionalities for multiplet analysis on 2D ¹H-¹³C HSQC data, which is essential for deriving isotopomer distributions. mdpi.com

INCA (Isotopomer Network Compartmental Analysis): While primarily an MFA tool, INCA 2.0 can regress steady-state ¹³C NMR isotopomer data. It takes relative peak areas from ¹³C NMR spectra (e.g., of glutamate (B1630785) derived from the metabolism of the ¹³C tracer) as input to estimate fluxes. nih.gov

Custom Scripts: Researchers often develop custom scripts, for example in MATLAB, to fit experimental isotope patterns to statistically derived distributions, allowing for the precise determination of ¹³C and ¹⁵N incorporation levels. nih.gov

Metabolic Flux Analysis (MFA) is a powerful computational technique used to quantify the rates (fluxes) of intracellular reactions. nih.gov When combined with stable isotope tracers like L-Threonine (13C4), it becomes ¹³C-MFA, a cornerstone for understanding cellular metabolism. nih.govmedchemexpress.com

The process involves introducing the ¹³C-labeled substrate into a biological system and allowing it to metabolize. The resulting distribution of ¹³C atoms across the metabolic network is measured, typically using NMR or mass spectrometry. nih.gov A mathematical model of the cell's metabolic network is then used to simulate the flow of the isotope. By comparing the simulated isotope patterns with the experimentally measured ones, the model can estimate the intracellular fluxes that best explain the observed data. researchgate.net

L-Threonine (13C4) serves as an ideal tracer for probing specific pathways. For example, it can be used to directly quantify the flux through pathways involving threonine degradation or its use as a precursor for other amino acids like glycine and isoleucine. nih.gov

Mathematical and computational frameworks for MFA are continuously advancing.

Elementary Metabolite Unit (EMU) and Cumomer-based approaches: These are established algorithms that decompose complex metabolic networks to make the calculation of isotopomer distributions computationally tractable. researchgate.netcapes.gov.br

Fluxomer-based formulation: A newer mathematical approach that combines fluxes and isotopomer abundances into composite variables, which can simplify the model and improve convergence times for finding the best-fit solution. capes.gov.br

Integrated Modeling: Software like INCA 2.0 can integrate data from both NMR and MS platforms and can model both steady-state and dynamic labeling experiments, leading to more precise flux estimations. nih.gov For instance, combining NMR and MS datasets for hepatic flux analysis was shown to improve the precision of estimated fluxes by up to 50%. nih.gov

These computational methods are essential for translating the raw data from L-Threonine (13C4) tracer experiments into a quantitative understanding of metabolic network function in health and disease. nih.govdiva-portal.org

Interpretation of Isotopic Labeling Patterns for Pathway Elucidation

The use of stable isotope-labeled compounds, such as L-Threonine fully labeled with carbon-13 (L-Threonine (13C4)), is a cornerstone of metabolic research, enabling the detailed tracing of metabolic pathways. medchemexpress.commedchemexpress.comisotope.com When cells or organisms are supplied with L-Threonine (13C4), the labeled carbon atoms are incorporated into various downstream metabolites. By analyzing the mass distribution of these metabolites using techniques like mass spectrometry, researchers can deduce the metabolic routes through which the labeled threonine was processed. oup.comalfa-chemistry.com This method provides a dynamic view of cellular metabolism, revealing active pathways and their relative contributions to the synthesis of new molecules. nih.govnih.gov

The core principle of this technique lies in the analysis of mass isotopomer distributions (MIDs). A metabolite with 'n' carbon atoms can exist in several isotopic forms, or isotopologues, ranging from a molecule with no 13C atoms (M+0) to one where all 'n' carbons are 13C (M+n). nih.gov The fractional abundance of each of these isotopologues provides a "fingerprint" that reflects the metabolic journey of the initial 13C-labeled tracer. alfa-chemistry.com

For instance, L-Threonine is an essential amino acid that serves as a precursor for other molecules. In many organisms, threonine can be catabolized into glycine and acetyl-CoA. When L-Threonine (13C4) is introduced, the resulting glycine will contain two 13C atoms (Glycine (13C2)), and the acetyl-CoA will also be labeled. This labeled acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle, leading to the incorporation of 13C into TCA cycle intermediates like citrate (B86180), succinate, and malate. The specific pattern of 13C labeling in these molecules can reveal the activity of the TCA cycle and related anabolic pathways.

Furthermore, threonine is a precursor for the biosynthesis of other amino acids, such as isoleucine. mdpi.com The catabolism of threonine initiates the pathway to isoleucine synthesis. By tracing the four 13C atoms from L-Threonine (13C4), researchers can quantify the flux through this specific biosynthetic route. For example, the degradation of L-threonine by threonine deaminase produces α-ketobutyrate, which then enters the isoleucine synthesis pathway. mdpi.com The detection of 13C-labeled isoleucine and its intermediates confirms the activity of this pathway.

The interpretation of these labeling patterns requires a detailed understanding of biochemical networks. oup.com By comparing the observed MIDs of various metabolites with predicted labeling patterns from known metabolic pathways, scientists can identify which routes are active and even discover previously unknown metabolic connections. oup.comnih.gov

Below are illustrative data tables showing hypothetical labeling patterns resulting from an experiment using L-Threonine (13C4) as a tracer. These tables demonstrate how the 13C label is distributed among key metabolites, providing insights into pathway activity.

Table 1: Mass Isotopomer Distribution of Threonine-Derived Metabolites

This table shows the theoretical distribution of 13C atoms in metabolites directly derived from the catabolism of L-Threonine (13C4). The "M+n" notation indicates the mass isotopologue, where 'n' is the number of 13C atoms incorporated. The fractional abundance represents the proportion of each isotopologue.

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)
Glycine51085--
Acetyl-CoA101575--
Isoleucine812202535

Table 2: 13C Labeling in TCA Cycle Intermediates

This table illustrates how the 13C label from L-Threonine (13C4) can propagate through the TCA cycle via the entry of labeled Acetyl-CoA. The presence of multiple labeled isotopologues (M+2, M+4) in citrate reflects different turns of the cycle and the combination of labeled and unlabeled substrates.

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)
Citrate401035510--
Succinate50152555--
Malate55182043--

These detailed analyses of isotopic labeling patterns are crucial for constructing metabolic flux maps, which quantify the rates of reactions throughout a metabolic network. biorxiv.org By providing a quantitative picture of cellular metabolism, these methods are invaluable for understanding both normal physiological states and the metabolic reprogramming that occurs in various diseases.

Applications of L Threonine 13c4 in Biochemical and Biomedical Research

Investigations into Amino Acid Metabolism and Interconversions

The use of L-THREONINE (13C4), often in combination with a 15N label on the amino group ([U-13C4,15N]threonine), has enabled researchers to dissect the complex pathways of amino acid metabolism. sigmaaldrich.comphysiology.org

Threonine catabolism in animals follows two primary routes: a glycine-independent pathway and a glycine-dependent pathway. nih.gov L-THREONINE (13C4) tracers have been crucial in determining the relative activity of these pathways in different physiological states. physiology.org

One major catabolic pathway is catalyzed by serine/threonine dehydratase (STDH), which converts threonine directly to α-ketobutyrate and ammonia (B1221849) in a glycine-independent manner. physiology.orgnih.gov The α-ketobutyrate is then further metabolized. physiology.org The other significant pathway involves the enzyme L-threonine 3-dehydrogenase (TDH), which initiates a two-step process that ultimately yields glycine (B1666218) and acetyl-CoA. researchgate.net

A key study in newborn infants using a [U-13C4,15N]threonine tracer investigated these pathways. physiology.orgnih.gov By measuring the isotopic enrichment of metabolites, the research demonstrated that threonine is almost exclusively degraded via the glycine-independent STDH pathway in this population. physiology.orgnih.gov The fractional rate of threonine oxidation was found to be 20% during fasting, increasing to 26% after feeding. nih.gov

Table 1: Major Threonine Catabolism Pathways

Pathway NameKey EnzymeInitial ProductsSignificance
Glycine-Independent PathwaySerine/Threonine Dehydratase (STDH)α-Ketobutyrate + AmmoniaIdentified as the major catabolic route in human adults and newborn infants. physiology.orgnih.gov
Glycine-Dependent PathwayL-Threonine 3-Dehydrogenase (TDH)2-amino-3-ketobutyrateLeads to the synthesis of glycine and Acetyl-CoA; considered a major route in some prokaryotes and eukaryotes but less dominant in humans under studied conditions. researchgate.net

Stable isotope tracers like L-THREONINE (13C4) are invaluable for studying metabolic flux, which is the rate of turnover of molecules through a metabolic pathway. researchgate.net By tracking the appearance and transformation of the isotope, researchers can quantify how different nutritional or physiological states affect the flow of metabolites.

In studies of newborn infants, the simultaneous use of [U-13C4,15N]threonine and another labeled essential amino acid, [2H5]phenylalanine, provided insights into the relative turnover of different amino acids. physiology.orgnih.gov A significant positive correlation was found between the rate of appearance (Ra) of threonine and the Ra of phenylalanine, both in fasted and fed states. physiology.orgnih.gov Notably, the ratio of threonine Ra to phenylalanine Ra was approximately 2.2, which is significantly higher than their 1:1 ratio in mixed muscle protein. physiology.org This indicates a higher turnover of threonine-rich proteins, such as intestinal mucins, contributing significantly to whole-body protein dynamics. physiology.org

Contributions to Glycine Synthesis and One-Carbon Metabolism

Elucidation of Protein Synthesis and Turnover Dynamics Using L-THREONINE (13C4)

One of the most powerful applications of L-THREONINE (13C4) is in the study of protein metabolism, allowing for the direct measurement of synthesis and breakdown rates in various tissues and at the whole-body level. nih.govnih.gov

The fractional synthesis rate (FSR) is a measure of the rate at which new proteins are synthesized within a specific tissue pool, typically expressed as a percentage per hour (%/h). frontiersin.org The method involves administering a labeled amino acid tracer, like L-THREONINE (13C4), and then measuring its incorporation into proteins from that tissue over a defined period. physoc.orgnih.gov

While labeled phenylalanine is frequently used for FSR studies, threonine tracers have been shown to be equally effective. In a study designed to validate a new method for measuring muscle protein breakdown, L-THREONINE (13C4) was used as a reference tracer. nih.gov The results showed that the FSR values calculated using either the threonine tracer or a phenylalanine tracer were nearly identical, confirming the reliability of using threonine for these measurements even under non-steady-state conditions. nih.gov This is particularly useful as phenylalanine and threonine are not significantly metabolized within the muscle itself, making their incorporation a direct reflection of protein synthesis. researchgate.net

Table 2: Comparative Muscle Protein Kinetic Rates Using Threonine and Phenylalanine Tracers

Kinetic MeasurementThreonine Tracer (%/h)Phenylalanine Tracer (%/h)
Fractional Synthesis Rate (FSR)0.067 ± 0.0010.069 ± 0.002
Fractional Breakdown Rate (FBR)0.148 ± 0.0030.133 ± 0.003
Net Balance (NB)-0.081 ± 0.002-0.065 ± 0.002
nih.gov

Studies in healthy newborn infants have utilized this technique to quantify threonine kinetics. physiology.orgnih.govresearchgate.net These studies revealed that the Ra of threonine is significantly higher in newborns compared to values reported in adults, reflecting the high rate of protein turnover associated with rapid growth and development. physiology.orgnih.gov Furthermore, the administration of formula feeding was shown to cause a significant decrease in the threonine Ra, indicating a reduction in whole-body protein breakdown in response to nutrient intake. nih.gov By measuring the 13C enrichment in expired carbon dioxide, researchers can also quantify the portion of the threonine flux that is oxidized, providing a complete picture of its metabolic fate at the whole-body level. physiology.org

Table 3: Whole-Body Threonine Rate of Appearance (Ra) in Newborn Infants

ConditionThreonine Ra (μmol·kg⁻¹·h⁻¹)
Fasting136 ± 37
Feeding116 ± 31
nih.gov

Isotopic Labeling of Newly Synthesized Proteins for Proteomic Analysis

A prominent application of L-Threonine (13C4) in proteomics is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). SILAC is a powerful and widely used method for the quantitative analysis of proteins. sigmaaldrich.com The technique relies on metabolically incorporating stable isotope-labeled amino acids into proteins. ckgas.com

In a typical SILAC experiment, two populations of cells are grown in culture media that are identical except for the isotopic form of a specific amino acid, such as threonine. One population is fed a "light" medium containing standard L-threonine, while the other is given a "heavy" medium with L-Threonine (13C4). sigmaaldrich.com After several cell divisions, all the threonine in the proteins of the "heavy" cell population is replaced with L-Threonine (13C4). ckgas.com

The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Afterwards, the cells are combined, and the proteins are extracted, digested into smaller peptides, and analyzed by mass spectrometry. sigmaaldrich.com Because the peptides containing L-Threonine (13C4) are heavier, they can be distinguished from their light counterparts in the mass spectrometer. The ratio of the peak intensities for the heavy and light peptides provides a precise quantification of the relative abundance of that protein in the two cell populations.

This approach allows for the identification and quantification of thousands of proteins in a single experiment, providing a global snapshot of the proteome and how it changes in response to various stimuli. sigmaaldrich.com

SILAC Experimental Workflow Description
Cell Culture Two cell populations are grown in either "light" (standard amino acids) or "heavy" (isotope-labeled amino acids like L-Threonine (13C4)) media.
Experimental Treatment One cell population is subjected to a specific treatment or stimulus, while the other serves as a control.
Sample Combination The "light" and "heavy" cell populations are mixed in a 1:1 ratio.
Protein Extraction and Digestion Proteins are extracted from the combined cell lysate and enzymatically digested into peptides.
Mass Spectrometry Analysis The peptide mixture is analyzed by mass spectrometry. "Heavy" and "light" peptide pairs are identified by their mass difference.
Data Analysis The ratio of the signal intensities of the heavy to light peptides is used to determine the relative abundance of each protein between the two conditions.

Characterization of Carbon Flow and Intermediary Metabolism

Tracing the path of atoms through metabolic networks is fundamental to understanding cellular physiology. L-Threonine (13C4) serves as an excellent tracer for mapping carbon flow and delineating the contributions of threonine to various metabolic pathways.

Tracing L-THREONINE (13C4) Carbon into Central Metabolic Pathways

By introducing L-Threonine (13C4) into a biological system, researchers can track the journey of its four labeled carbon atoms. When L-threonine is catabolized, its carbon skeleton can be funneled into central metabolic pathways. creative-proteomics.com One of the primary degradation routes for threonine involves the enzyme threonine dehydrogenase, which ultimately yields glycine and acetyl-CoA. creative-proteomics.comresearchgate.net

The labeled acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle, a key hub of cellular metabolism. nih.gov By analyzing the isotopic enrichment in TCA cycle intermediates such as citrate (B86180), succinate, and malate, scientists can quantify the contribution of threonine to cellular energy production. nih.govresearchgate.net Furthermore, the labeled carbons can be traced into other biosynthetic pathways that utilize TCA cycle intermediates as precursors, such as the synthesis of other amino acids or fatty acids. nih.gov

These tracing studies provide a detailed map of metabolic fluxes, revealing how cells allocate resources and how these allocations change in different states, such as in cancer cells or during metabolic diseases. nih.govdiva-portal.org

Contribution of L-THREONINE (13C4) to Specific Metabolite Pools

The breakdown of L-Threonine (13C4) allows for the investigation of its specific contributions to various metabolite pools. As mentioned, one major product of threonine catabolism is glycine. creative-proteomics.com By measuring the incorporation of carbon-13 from L-Threonine (13C4) into the glycine pool, the activity of the threonine dehydrogenase pathway can be assessed.

Glycine itself is a crucial metabolite, participating in the synthesis of purines (the building blocks of DNA and RNA), glutathione (B108866) (a key antioxidant), and serine. Therefore, L-Threonine (13C4) can be used to trace carbon flow into these essential biomolecules.

Another significant metabolic fate of threonine is its potential conversion to other amino acids. For example, in some organisms, threonine can be a precursor for isoleucine biosynthesis. Isotope tracing with L-Threonine (13C4) can elucidate the activity of these interconversion pathways.

Metabolic Fate of L-Threonine (13C4) Carbons Resulting Labeled Metabolites Metabolic Pathway
Degradation 13C-labeled GlycineThreonine Dehydrogenase Pathway
Degradation 13C-labeled Acetyl-CoAThreonine Dehydrogenase Pathway
Central Metabolism 13C-labeled TCA Cycle Intermediates (e.g., Citrate, Malate)Tricarboxylic Acid (TCA) Cycle
Biosynthesis 13C-labeled PurinesPurine Synthesis (via Glycine)
Biosynthesis 13C-labeled SerineSerine Biosynthesis (via Glycine)

Enzymatic Reaction Mechanism Elucidation with L-THREONINE (13C4)

Understanding the precise mechanisms of enzyme-catalyzed reactions is a cornerstone of biochemistry. Stable isotope-labeled substrates like L-Threonine (13C4) are invaluable for these mechanistic studies.

Investigating Threonine Dehydrogenase Activity

Threonine dehydrogenase is a key enzyme in threonine metabolism, catalyzing the NAD+-dependent oxidation of L-threonine to 2-amino-3-ketobutyrate. creative-proteomics.comnih.gov This intermediate is then typically cleaved by 2-amino-3-ketobutyrate coenzyme A ligase to form glycine and acetyl-CoA. researchgate.net

By using L-Threonine (13C4) as a substrate, researchers can follow the transformation of the labeled carbon skeleton through the enzymatic reaction. The products, labeled glycine and acetyl-CoA, can be identified and quantified using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. nih.gov This allows for a direct measurement of the enzyme's activity and kinetics in various biological samples, from purified enzymes to complex cell lysates or even in vivo. nih.govnih.gov

Analysis of L-Threonine Transaldolase (L-TTA) Mechanisms

L-Threonine (13C4) has been instrumental in elucidating the mechanisms of L-threonine transaldolases (L-TTAs), a family of pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the reversible transfer of an aldehyde group to L-threonine. nih.govnih.gov These enzymes are crucial for the biosynthesis of various β-hydroxy amino acids, which are important chiral building blocks for many natural products and pharmaceuticals. frontiersin.orguea.ac.uk

One key study focused on the biosynthesis of the β-lactone antibiotic obafluorin (B1677078), produced by Pseudomonas fluorescens. nih.govuea.ac.uk Researchers used uniformly labeled [U-13C4,15N1]L-threonine to investigate the function of the enzyme ObaG. They observed that ObaG catalyzed a transaldolase reaction, transferring the glycyl moiety of L-threonine to a 4-nitrophenylacetaldehyde acceptor. The use of 13C-labeled threonine was definitive; by using 13C NMR spectroscopy and high-resolution liquid chromatography-mass spectrometry (HR-LCMS/MS), they demonstrated the specific incorporation of three 13C atoms from threonine into the product, (2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate, and the formation of [1,2-13C2]acetaldehyde as a byproduct. nih.gov This provided direct evidence for the proposed transaldolase mechanism, distinguishing it from the activity of typical L-threonine aldolases. nih.govfrontiersin.org

Further mechanistic studies on the L-TTA ObiH (an ortholog of ObaG) revealed that the enzyme stabilizes a remarkably persistent glycyl quinonoid intermediate after the retro-aldol cleavage of L-threonine. nih.gov This long-lived intermediate favors the subsequent reaction with an aldehyde acceptor over simple protonation, explaining the enzyme's unique transaldolase activity. The use of isotope-labeled substrates like L-Threonine (13C4) is fundamental to such studies, allowing researchers to track the fate of specific atoms through the catalytic cycle and characterize key intermediates. nih.govnih.gov

Research Findings on L-TTA Mechanisms Using L-Threonine (13C4)

Enzyme StudiedIsotope-Labeled SubstrateKey FindingAnalytical TechniqueReference
ObaG L-Threonine Transaldolase[U-13C4,15N1]L-threonineConfirmed regiospecific transfer of three 13C atoms to the product and formation of [1,2-13C2]acetaldehyde, verifying the transaldolase mechanism.13C NMR, HR-LCMS/MS nih.gov
ObiH L-Threonine TransaldolaseL-ThreonineCatalyzes retro-aldol cleavage of L-threonine to form a highly stable glycyl quinonoid intermediate, which is key to its transaldolase activity.UV-vis Spectroscopy, X-ray Crystallography nih.gov
PsLTTA (from Pseudomonas sp.)L-ThreonineCharacterized as a robust biocatalyst that exclusively uses L-threonine as a donor for the synthesis of L-threo-β-hydroxy-α-amino acids.HPLC rsc.org

Probing Stereospecificity and Kinetics of Enzymes

Isotopically labeled substrates such as L-Threonine (13C4) are crucial for detailed investigations into the stereospecificity and kinetics of enzymes. L-threonine aldolases (LTAs) and transaldolases (L-TTAs) exhibit high stereospecificity, strictly forming products with an L-configuration at the α-carbon, which makes them valuable for asymmetric synthesis. frontiersin.orgrsc.org

In the study of the L-TTA ObaG, researchers performed single-substrate kinetic analysis by varying the concentration of L-threonine to determine key enzymatic parameters. nih.gov The identity and stereochemistry of the product formed from L-threonine were confirmed by comparing its NMR spectra and optical rotation to a synthetic standard, verifying the enzyme's high stereoselectivity. nih.gov Similarly, studies on an L-TTA from Pseudomonas sp. (PsLTTA) demonstrated that the enzyme produces L-threo-β-hydroxy-α-amino acids with excellent stereoselectivity, and that this selectivity can be further improved by optimizing reaction conditions like temperature and co-solvents. rsc.org

Furthermore, site-directed mutagenesis studies on L-threonine aldolase (B8822740) from Aeromonas jandaei have utilized assays that measure the cleavage (retro-aldol) of L-threonine to analyze how specific amino acid changes in the active site affect catalytic activity and stereoselectivity. frontiersin.org By altering residues in the active site, researchers were able to reduce the retro-aldol activity, which in turn led to higher conversion rates and improved diastereoselectivity in the desired synthetic (aldol addition) direction. frontiersin.org Such studies are essential for enzyme engineering efforts aimed at creating novel biocatalysts for the production of unnatural amino acids.

Quantitative Proteomics and Biomolecular Studies Utilizing L-THREONINE (13C4)

L-Threonine (13C4) is widely used in quantitative proteomics, a field focused on measuring the abundance of proteins and their changes under different conditions. ckgas.com The incorporation of stable isotopes into proteins provides a mass signature that allows for precise quantification by mass spectrometry. oup.com

Internal Standards for Comparative and Absolute Protein Quantification

A primary application of L-Threonine (13C4) is in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). wikipedia.orgthermofisher.com In a typical SILAC experiment, two cell populations are grown in media that are identical except for the isotopic form of a specific amino acid. sigmaaldrich.comcreative-proteomics.com One population receives the natural "light" amino acid (e.g., 12C-threonine), while the other receives a "heavy" version, such as L-Threonine (13C4). thermofisher.com The heavy amino acid is metabolically incorporated into all newly synthesized proteins. ckgas.com After experimental treatment, the cell populations are combined, and the proteins are extracted and digested into peptides. sigmaaldrich.com In the mass spectrometer, a peptide containing the heavy threonine will appear at a higher mass-to-charge (m/z) ratio than its light counterpart. The ratio of the intensities of the heavy and light peptide peaks provides an accurate measure of the relative abundance of the protein between the two samples. creative-proteomics.com

Beyond relative quantification, L-Threonine (13C4) is also used to create internal standards for absolute protein quantification. oup.com In this approach, a purified, fully labeled protein or a specific labeled peptide (e.g., containing L-Threonine-13C4,15N) is synthesized and spiked into a sample in a known amount at an early stage of preparation. oup.comacs.org This labeled standard is chemically identical to the endogenous analyte and experiences the same processing and potential losses. oup.com By comparing the mass spectrometry signal of the endogenous "light" peptide to the "heavy" internal standard, the absolute quantity of the target protein in the original sample can be determined with high accuracy. acs.org This method, known as isotope dilution mass spectrometry (IDMS), is considered a gold standard for quantification. acs.orgnist.gov

Quantitative Proteomics Methods Using L-Threonine (13C4)

MethodPrincipleType of QuantificationKey AdvantageReference
SILACMetabolic incorporation of "heavy" L-Threonine (13C4) in one cell population and "light" in another.RelativeHigh reproducibility as samples are combined early, minimizing sample handling errors. wikipedia.orgsigmaaldrich.com
Isotope Dilution Mass Spectrometry (IDMS)Addition of a known amount of a purified, labeled protein or peptide standard (containing L-Threonine (13C4)) to a sample.AbsoluteCorrects for sample loss during preparation, providing highly accurate concentration measurements. oup.comacs.org

Analysis of Protein Modifications and Post-Translational Events

Threonine's structure includes a hydroxyl group, making it a key site for post-translational modifications (PTMs), most notably phosphorylation and O-linked glycosylation. isotope.com These modifications are critical for regulating protein function, localization, and cell signaling. L-Threonine (13C4), when used in SILAC-based workflows, enables the quantitative analysis of these PTMs. wikipedia.orgnih.gov

By comparing the "heavy" and "light" proteomes, researchers can identify how the abundance of specific PTMs, such as threonine phosphorylation, changes in response to a stimulus. creative-proteomics.comnih.gov For example, a SILAC experiment can be designed to compare cells before and after treatment with a kinase inhibitor. The resulting data would reveal which threonine phosphorylation sites decrease in abundance, providing direct insight into the signaling pathways affected by the drug. nih.gov This quantitative PTM analysis is a powerful tool for dissecting complex cellular regulation and identifying new drug targets. creative-proteomics.com

Applications in Cell-Free Protein Synthesis Systems for Isotope-Labeled Proteins

Cell-free protein synthesis (CFPS) systems have emerged as a powerful alternative to cell-based expression for producing isotopically labeled proteins. oup.comoup.com These systems consist of cell lysates (typically from E. coli or wheat germ) that contain all the necessary machinery for transcription and translation, such as ribosomes and tRNA synthetases. oup.comchemie-brunschwig.ch

A significant advantage of CFPS is the ability to directly control the composition of the reaction mixture. To produce a protein labeled with L-Threonine (13C4), the labeled amino acid is simply added to the reaction, often as part of a complete mixture of labeled amino acids. This method is highly efficient and circumvents issues related to cell health or the toxicity of the target protein that can arise in whole-cell expression. oup.com

Crucially, because the metabolic pathways of the cell are no longer fully intact, the CFPS system does not synthesize endogenous proteins. This means that only the protein of interest, encoded by an added DNA template, is produced and labeled. oup.comoup.com This results in a much cleaner sample, simplifying downstream purification and analysis. oup.com Recent advancements have led to CFPS systems that maintain the activity of many metabolic enzymes, allowing for the synthesis of selectively labeled proteins from less expensive 13C-labeled precursors, further increasing the versatility and cost-effectiveness of this approach. nih.govcopernicus.orgresearchgate.net These labeled proteins are ideal for use as quantification standards in mass spectrometry or for structural and dynamic studies by NMR. oup.comchemie-brunschwig.ch

Advancements and Future Directions in L Threonine 13c4 Tracer Methodologies

Integration of L-THREONINE (13C4) with Multi-Isotope Labeling Strategies (e.g., 15N, 2H)

The integration of L-Threonine (13C4) with other stable isotopes, such as nitrogen-15 (B135050) (15N) and deuterium (B1214612) (2H), significantly enhances the depth and scope of metabolic investigations. oup.com This multi-isotope labeling approach allows researchers to simultaneously trace the fate of carbon, nitrogen, and hydrogen atoms within a molecule, providing a more comprehensive picture of metabolic pathways. eurisotop.com

By using L-Threonine labeled with both 13C4 and 15N, scientists can track the carbon skeleton and the amino group of threonine independently. isotope.comisotope.com This is particularly valuable in studies of protein synthesis, amino acid metabolism, and the biosynthesis of other nitrogen-containing compounds. oup.comisotope.comisotope.com For instance, research on the biosynthesis of the antibiotic obafluorin (B1677078) utilized [U-13C4, 15N1]L-threonine to confirm the site-specific incorporation of a 13C2 15N1 unit, demonstrating the power of this dual-labeling strategy. nih.gov

The addition of deuterium (2H) to the labeling scheme further expands the analytical possibilities. Commercially available L-Threonine variants include those labeled with 13C4, 15N, and D5 (five deuterium atoms), allowing for intricate studies of metabolic flux and enzyme mechanisms. eurisotop.comshoko-sc.co.jpmedchemexpress.com These multi-labeled compounds are instrumental in complex research areas like metabolomics and proteomics, where precise tracking of molecular transformations is crucial. oup.comisotope.com

Table 1: Commercially Available Multi-Isotope Labeled L-Threonine Variants

Compound Name Isotopic Composition Supplier
L-Threonine (13C4, 15N) 13C4, 97-99%; 15N, 97-99% Cambridge Isotope Laboratories, Inc.
L-Threonine (13C4, D5, 15N) 13C4, 97-99%; D5, 97-99%; 15N, 97-99% Cambridge Isotope Laboratories, Inc.
L-Threonine (4-13C, 2,3-D2) 4-13C, 97%; 2,3-D2, 96-98% Cambridge Isotope Laboratories, Inc.
L-Threonine-15N,d5 Deuterium and 15N-labeled MedChemExpress
L-Threonine-13C4,15N,d5 Deuterium, 13C, and 15N-labeled MedChemExpress

This table is for illustrative purposes and may not be exhaustive.

Emerging Analytical Technologies Enhancing L-THREONINE (13C4) Detection and Quantification

Advances in analytical technologies are continuously improving the detection and quantification of L-Threonine (13C4) and its metabolites. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques employed for isotopologue analysis. numberanalytics.com

Mass Spectrometry (MS): MS-based methods, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), are widely used for their sensitivity and ability to separate and quantify isotopologues based on their mass-to-charge ratio. numberanalytics.comacs.org Recent developments include:

Orbitrap-based Fourier Transform Isotope Ratio Mass Spectrometry (FT-IRMS): This technique offers high mass resolution (up to 10^5) and sensitivity, enabling the robust separation and quantification of isotopologues in molecules up to 500 amu, even in trace amounts. thermofisher.com

Direct Analysis in Real Time (DART) coupled with HRMS: This method allows for rapid analysis with minimal sample preparation, making it suitable for high-throughput screening. lcms.cz

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Triple Quadrupole LC-MS/MS: This approach improves the retention and separation of polar analytes like amino acids, offering a faster and more efficient analysis compared to traditional methods. acs.org A study developing a direct LC-MS/MS method for amino acids in plasma utilized a Raptor Polar X column, a type of HILIC column, to successfully analyze 45 underivatized amino acids, including the separation of critical isobars. restek.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the structure and isotopic composition of molecules. numberanalytics.com 13C NMR, in particular, is used to determine the position of 13C labels within a molecule, which is crucial for elucidating metabolic pathways. nih.govresearchgate.net The use of L-Threonine (13C4, 15N) in NMR-based research aids in probing the structure, dynamics, and binding of biological macromolecules. isotope.comisotope.com

Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE-MS is an emerging technique that requires minimal sample volume and no derivatization, providing low background noise. oup.com It can reveal the position of labeled carbons, which is essential for understanding carbon metabolic pathways and amino acid biosynthesis. oup.com

Expanding the Scope of L-THREONINE (13C4) Applications in Systems Biology

L-Threonine (13C4) is a valuable tracer for systems biology, a field that aims to understand the complex interactions within biological systems. By tracing the flow of 13C atoms from threonine through various metabolic pathways, researchers can gain insights into cellular metabolism on a systemic level. nih.govembopress.org

One of the key applications is 13C Metabolic Flux Analysis (13C-MFA) . This technique uses stable isotope tracers like L-Threonine (13C4) to quantify the rates (fluxes) of metabolic reactions within a cell. acs.org It has become a primary tool for understanding the metabolic reprogramming that occurs in diseases like cancer. acs.org

Systems metabolic engineering of microorganisms for the production of valuable compounds like L-threonine also relies heavily on these tracer studies. By understanding the metabolic network through 13C labeling, scientists can identify genetic targets for modification to enhance production yields. For example, in the development of an L-threonine overproducing Escherichia coli strain, researchers used systems metabolic engineering approaches to remove feedback inhibition and delete competing pathways, ultimately achieving a high yield of L-threonine. nih.govembopress.org

Furthermore, deep 13C labeling, where cells are cultured in a medium with 13C-labeled precursors, allows for the cataloging of endogenous metabolites and the identification of active metabolic pathways. nih.gov This approach, utilizing compounds like L-Threonine (U-13C4, 99%), can be applied to various cell types to survey their metabolic state. nih.gov

Table 2: Applications of L-Threonine (13C4) in Systems Biology

Application Area Description Key Findings/Goals
Metabolic Flux Analysis (MFA) Quantifying intracellular metabolic fluxes using stable isotope tracers. Understanding pathway regulation and identifying metabolic bottlenecks.
Systems Metabolic Engineering Engineering microorganisms for enhanced production of specific compounds. Development of high-yield L-threonine producing E. coli strains. nih.govembopress.org
Deep 13C Labeling Identifying endogenously synthesized metabolites and active pathways. Cataloging the metabolome of various cell types. nih.gov

| Proteomics | Studying protein synthesis and turnover. | Quantifying protein dynamics in response to stimuli. |

Development of Novel L-THREONINE (13C4) Derivatives for Specialized Research Aims

To meet the diverse needs of modern research, novel derivatives of L-Threonine (13C4) are being developed. These derivatives are often designed with specific functionalities to facilitate their use in specialized applications.

One important class of derivatives is protected amino acids . For example, L-Threonine-N-Fmoc, O-t-butyl ether (13C4, 15N) is a protected form of L-Threonine used in the synthesis of isotope-labeled peptides. isotope.com These labeled peptides serve as internal standards for mass spectrometry-based protein quantification, a cornerstone of quantitative proteomics. isotope.com

Another area of development is the creation of bioorthogonal amino acid analogs . These are structurally similar to their natural counterparts but contain a unique chemical handle that can be selectively reacted with a probe for visualization or enrichment. A recently developed threonine analog, β-ethynylserine (βES), contains an alkyne group that allows for the labeling and study of newly synthesized proteins (nascent proteome) in living cells and organisms without causing toxicity. nih.gov While this specific example is not a 13C4 derivative, it highlights the direction of creating functionalized amino acid analogs for advanced research. The synthesis of such derivatives with isotopic labels like 13C4 would provide even more powerful tools for studying proteome dynamics. nih.gov

The chemical synthesis of threonine derivatives allows for the introduction of various functional groups or linkers, which is particularly useful in fields like drug delivery and the development of bioconjugates such as antibody-drug conjugates (ADCs). The hydroxyl group of threonine provides a convenient site for these chemical modifications.

Q & A

Q. What are the critical steps in synthesizing L-Threonine (¹³C₄) for isotopic labeling in metabolic studies?

L-Threonine (¹³C₄) is typically synthesized via microbial fermentation using isotopically enriched substrates (e.g., ¹³C-glucose). Key considerations include:

  • Strain selection : Use bacterial strains (e.g., E. coli) engineered for high threonine yield .
  • Isotope incorporation : Optimize fermentation conditions (pH, temperature, substrate concentration) to maximize ¹³C enrichment .
  • Purification : Employ ion-exchange chromatography or crystallization to isolate labeled threonine. Validate purity via HPLC coupled with mass spectrometry (MS) .

Q. Which analytical techniques are most reliable for confirming isotopic purity in L-Threonine (¹³C₄)?

  • Nuclear Magnetic Resonance (NMR) : ¹³C-NMR directly measures carbon enrichment by identifying chemical shifts unique to ¹³C-labeled positions .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., LC-MS/MS) quantifies isotopic abundance and detects impurities (e.g., unlabeled threonine) .
  • Isotope Ratio Mass Spectrometry (IRMS) : Provides precise ¹³C/¹²C ratios for metabolic flux studies .

Q. How does L-Threonine (¹³C₄) enhance studies of protein synthesis dynamics?

  • Pulse-chase experiments : Track ¹³C₄-labeled threonine incorporation into nascent proteins via MS, enabling quantification of synthesis/degradation rates .
  • Stoichiometric analysis : Use labeled threonine to resolve ambiguities in post-translational modifications (e.g., phosphorylation sites) using techniques like phosphoproteomics .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic flux data derived from L-Threonine (¹³C₄) tracer studies?

Contradictions often arise from isotopic dilution or compartmentalized metabolism. Mitigation strategies include:

  • Compartment-specific labeling : Combine ¹³C₄-threonine with cell fractionation to isolate mitochondrial vs. cytosolic metabolic pools .
  • Dynamic flux analysis : Use computational models (e.g., Metabolic Control Analysis) to reconcile experimental data with theoretical predictions .
  • Validation : Cross-validate results with alternative tracers (e.g., ¹⁵N-labeled amino acids) .

Q. What methodological frameworks are recommended for integrating L-Threonine (¹³C₄) tracer data with multi-omics datasets?

  • Multi-omics integration : Pair ¹³C metabolic flux analysis (MFA) with transcriptomics/proteomics to correlate flux changes with gene/protein expression .
  • Network modeling : Tools like COBRApy or Escher integrate isotopic labeling data with genome-scale metabolic models .
  • Statistical rigor : Apply ANOVA or t-tests to assess significance of flux differences between experimental conditions .

Q. How can isotopic dilution effects be minimized in long-term metabolic studies using L-Threonine (¹³C₄)?

  • Dose optimization : Precisely calculate tracer concentrations to maintain isotopic steady-state without perturbing cellular metabolism .
  • Time-course sampling : Collect data at multiple timepoints to model dilution kinetics .
  • Parallel labeling : Use complementary isotopes (e.g., ²H-glucose) to control for dilution in ancillary pathways .

Methodological Best Practices

Q. What experimental controls are essential for studies using L-Threonine (¹³C₄)?

  • Negative controls : Use unlabeled threonine to establish baseline isotopic noise .
  • Technical replicates : Repeat MS/NMR analyses to ensure instrument precision .
  • Biological replicates : Include ≥3 independent experiments to account for variability .

Q. How should researchers design hypotheses for tracer studies involving L-Threonine (¹³C₄)?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Example hypothesis: "L-Threonine (¹³C₄) flux in hepatic cells is rate-limited by threonine dehydrogenase under hypoxia" .
  • Align with literature: Reference prior work on threonine metabolism (e.g., phosphothreonine pathways ).

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